塩酸キニーネ二水和物

概要

説明

Quinine hydrochloride dihydrate is a chemical compound derived from quinine, an alkaloid found in the bark of the cinchona tree. It is primarily known for its antimalarial properties and has been used for centuries to treat malaria. Quinine hydrochloride dihydrate is also used in various other medical and industrial applications due to its unique chemical properties .

科学的研究の応用

Quinine hydrochloride dihydrate has a wide range of scientific research applications:

Biology: Studied for its effects on potassium channels and muscle membranes.

Medicine: Primarily used as an antimalarial drug, but also investigated for its potential in treating other diseases such as babesiosis and nocturnal leg cramps

Industry: Used in the production of tonic water and other beverages to impart a bitter taste.

作用機序

Target of Action

Quinine hydrochloride dihydrate primarily targets the Plasmodium species , which are the parasites responsible for malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . Additionally, it has been found to inhibit certain types of gap junction channels, including those formed between neurons via Cx36 .

Mode of Action

As a weak base, it is concentrated in the food vacuoles of P. falciparum . It also blocks Cx36 and Cx50 junction currents in a reversible and concentration-dependent manner .

Biochemical Pathways

Quinine affects the biochemical pathways of the Plasmodium species. It interferes with the parasite’s digestion of hemoglobin, disrupting its lifecycle

Pharmacokinetics

Quinine is mostly bound to α-1 acid glycoprotein in body fluids upon administration . It is metabolized in the liver, primarily by CYP3A4 and CYP2C19 . The elimination half-life of quinine is 8-14 hours in adults and 6-12 hours in children . About 20% of quinine is excreted by the kidneys .

Result of Action

The primary result of quinine’s action is the treatment of malaria caused by Plasmodium falciparum that is resistant to chloroquine . It also serves as an analgesic drug . Quinine’s action on gap junction channels reduces the open probability of these channels .

Action Environment

The action, efficacy, and stability of quinine can be influenced by various environmental factors. For instance, the severity of infection, routes of administration, and nutritional status can impact quinine’s pharmacokinetics

準備方法

Synthetic Routes and Reaction Conditions

Quinine hydrochloride dihydrate can be synthesized by reacting quinine with hydrochloric acid in the presence of water. The reaction typically involves dissolving quinine in a suitable solvent, such as 1-propyl alcohol, and then adding concentrated hydrochloric acid. The mixture is stirred and allowed to react, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of quinine hydrochloride dihydrate involves extracting quinine from the bark of cinchona trees. The extracted quinine is then purified and reacted with hydrochloric acid to form the hydrochloride salt. The final product is crystallized to obtain the dihydrate form, which is then dried and packaged for use .

化学反応の分析

Types of Reactions

Quinine hydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like bromine and ammonia are used for substitution reactions

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

類似化合物との比較

Similar Compounds

Quinidine: Another alkaloid derived from the cinchona tree, used as an antiarrhythmic agent.

Chloroquine: A synthetic antimalarial drug with a similar mechanism of action.

Hydroxychloroquine: A derivative of chloroquine, also used to treat malaria and autoimmune diseases

Uniqueness

Quinine hydrochloride dihydrate is unique due to its long history of use and its slow development of resistance compared to other antimalarial drugs. Its ability to treat severe and cerebral malaria, as well as its use in combination therapies, makes it a valuable compound in the fight against malaria .

生物活性

Quinine hydrochloride dihydrate, a prominent alkaloid derived from the bark of the cinchona tree, has been extensively studied for its diverse biological activities. This compound is primarily recognized for its antimalarial properties but also exhibits various other pharmacological effects. This article delves into the biological activity of quinine hydrochloride dihydrate, supported by data tables, case studies, and detailed research findings.

1. Overview of Quinine Hydrochloride Dihydrate

Chemical Composition:

- CAS Number: 6119-47-7

- Molecular Formula: C₂₀H₂₅ClN₂O₂·2H₂O

- Molar Mass: 396.92 g/mol

Physical Properties:

- Solubility: Soluble in water (62.5 g/L at 20 °C), ethanol, and glycerol.

- Melting Point: Decomposes at 115 - 116 °C.

- pH Value: Approximately 6.0 in a 10 g/L solution .

2. Antimalarial Activity

Quinine hydrochloride dihydrate is primarily known as an effective antimalarial agent. It acts as a blood schizonticide, targeting the asexual forms of the malaria parasite in the blood.

Mechanism of Action:

Quinine interferes with the parasite's ability to metabolize hemoglobin, leading to the accumulation of toxic heme within the parasite. This action not only kills the parasite but also prevents its reproduction .

Case Study:

In a study involving chickens infected with Plasmodium gallinaceum, quinine was shown to significantly impair carbohydrate metabolism within the parasite. Following intravenous administration, quinine was detectable in blood for approximately 4 to 5 hours, with its inhibitory effects lasting up to 24 hours post-injection .

3. Antiparasitic and Antimicrobial Effects

Beyond its antimalarial properties, quinine has demonstrated efficacy against other protozoan parasites.

Histomoniasis Treatment:

Quinine has been evaluated as a chemoprophylactic agent against Histomonas meleagridis, which causes histomoniasis in poultry. In vitro studies revealed that quinine significantly reduced the viability of histomonads at concentrations as low as 0.067% . The following table summarizes the findings:

| Treatment Concentration | Viable Histomonas Cells/mL (Log 10) | Bacterial CFU/mL (Log 10) |

|---|---|---|

| Negative Control | 5.44 ± 0.02 | 8.72 ± 0.21 |

| 0.022% Quinine | 5.24 ± 0.05 | 8.65 ± 0.09 |

| 0.067% Quinine | 4.13 ± 0.09 | 8.10 ± 0.10 |

| 0.2% Quinine | 1.45 ± 1.45 | 6.52 ± 0.04 |

Statistical analysis indicated significant reductions in both viable histomonas cells and bacterial counts compared to controls (P < 0.05) .

4. Additional Pharmacological Properties

Quinine hydrochloride dihydrate exhibits several other biological activities:

- Anticholinergic Activity: It can block acetylcholine receptors, which may contribute to its muscle relaxant properties.

- Antihypertensive Effects: Quinine has been shown to lower blood pressure in some animal models.

- Antimicrobial Properties: It has demonstrated activity against various bacteria and fungi, making it a potential candidate for treating infections beyond malaria .

5. Safety and Toxicology

While quinine is effective in treating malaria, it is associated with several adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, leading to hemolytic anemia and other complications such as "blackwater fever" .

Toxicological Data:

特性

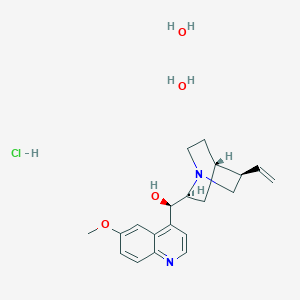

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKYZPYCSTMEI-FLZPLBAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047694 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6119-47-7 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/711S8Y0T33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。